REACTION_CXSMILES
|
NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[OH:4].[C:13]1([S:27](Cl)(=[O:29])=[O:28])[C:22]2[CH:21]=[CH:20][CH:19]=[C:18]([S:23](Cl)(=[O:25])=[O:24])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[OH-:31].[Na+]>O.C(OCC)(=O)C>[C:13]1([S:27]([OH:29])(=[O:4])=[O:28])[C:22]2[CH:21]=[CH:20][CH:19]=[C:18]([S:23]([OH:25])(=[O:24])=[O:31])[C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
NC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 hours the aqueous phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed once with 100 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 50° C. on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was again concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent
|
Type
|
DISSOLUTION
|
Details
|
5.6 g of the purified product were dissolved in 100 ml of methanol
|
Type
|
ADDITION
|
Details
|
treated with 2 mg of sodium
|
Type
|
STIRRING
|
Details
|
After stirring for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the insoluble precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
This was dried at 50° C. in a high vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |